4-Bromothiazole-5-carbonitrile
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Overview
Description
4-Bromothiazole-5-carbonitrile is a chemical compound with the molecular formula C4HBrN2S . It has a molecular weight of 189.04 . The IUPAC name for this compound is 4-bromo-1,3-thiazole-5-carbonitrile .
Synthesis Analysis
The synthesis of brominated thiazoles, including 4-Bromothiazole-5-carbonitrile, has been reported in the scientific literature . The majority of these compounds are produced via sequential bromination and debromination steps . This complete family can now be produced without the use of elemental bromine .Molecular Structure Analysis
The InChI code for 4-Bromothiazole-5-carbonitrile is 1S/C4HBrN2S/c5-4-3(1-6)8-2-7-4/h2H . The InChI key is GTEMTZDTAHQBER-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Bromothiazole-5-carbonitrile is a solid or liquid at room temperature . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Scientific Research Applications
4-Bromothiazole-5-carbonitrile
is a chemical compound with the molecular formula C4HBrN2S . It is used in various scientific fields, particularly in the field of organic chemistry for the synthesis of more complex molecules .
- Application : This compound can serve as a building block in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application would depend on the target molecule being synthesized. Generally, it would involve reactions under controlled conditions with other organic compounds .
- Results or Outcomes : The outcomes would be the successful synthesis of the target molecules. The efficiency and yield of the synthesis would depend on the specific reactions and conditions used .
- Application : The compound has been used in the study of crystal structures .
- Methods of Application : The compound is crystallized, and its crystal structure is analyzed using techniques such as X-ray crystallography .
- Results or Outcomes : The results include detailed information about the atomic coordinates and displacement parameters of the compound .
- Application : Thiazoles and their derivatives, which include 4-Bromothiazole-5-carbonitrile, have been studied for their potential pharmaceutical applications .
- Methods of Application : This involves synthesizing derivatives of the compound and testing their biological activity .
- Results or Outcomes : The outcomes of such research could potentially lead to the development of new drugs .
Scientific Field: Organic Chemistry
Scientific Field: Crystallography
Scientific Field: Pharmaceutical Research
- Application : The compound can be used in the synthesis of materials with specific properties .
- Methods of Application : This would involve incorporating the compound into a material during its synthesis .
- Results or Outcomes : The results would be materials with properties influenced by the presence of the 4-Bromothiazole-5-carbonitrile .
- Application : The compound (4 E)-4-(4-substitutedbenzylideneamino)-3-substituted-2,3-dihydro-2-thioxothiazole-5-carbonitrile were synthesized using an equimolar mixture of 4-amino-N 3-substituted-2, 3-dihydro-2-thioxothiazole-5-carbonitrile .
- Methods of Application : This involves synthesizing derivatives of the compound and testing their biological activity .
- Results or Outcomes : The outcomes of such research could potentially lead to the development of new drugs .
- Application : Thiazole moiety has been an important heterocycle in the world of chemistry. Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .
- Methods of Application : This involves synthesizing derivatives of the compound and testing their biological activity .
- Results or Outcomes : These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Scientific Field: Material Science
Scientific Field: Medicinal Chemistry
Scientific Field: Drug Development
- Application : 4-Bromothiazole-5-carbonitrile can be used as a starting reagent in the synthesis of 2-cyanothiazole via copper-catalyzed cyanation .
- Methods of Application : This would involve a copper-catalyzed reaction of 4-Bromothiazole-5-carbonitrile .
- Results or Outcomes : The result would be the successful synthesis of 2-cyanothiazole .
- Application : 2-Aminothiazoles, which can be synthesized from 4-Bromothiazole-5-carbonitrile, are significant in medicinal chemistry. They have been utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
- Methods of Application : This involves synthesizing 2-aminothiazoles from 4-Bromothiazole-5-carbonitrile and testing their biological activity .
- Results or Outcomes : The outcomes of such research could potentially lead to the development of new drugs .
- Application : 2-Aminothiazole-4-carboxylate Schiff bases, which can be synthesized from 4-Bromothiazole-5-carbonitrile, have shown significant antimicrobial activity against multidrug resistant strains .
- Methods of Application : This involves synthesizing 2-Aminothiazole-4-carboxylate Schiff bases from 4-Bromothiazole-5-carbonitrile and testing their antimicrobial activity .
- Results or Outcomes : The synthesized compounds showed moderate to significant antibacterial and antifungal potential .
Scientific Field: Synthetic Chemistry
Scientific Field: Medicinal Chemistry
Scientific Field: Antimicrobial Research
Safety And Hazards
4-Bromothiazole-5-carbonitrile is classified as a dangerous substance . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage . It may also cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, and using it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-bromo-1,3-thiazole-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrN2S/c5-4-3(1-6)8-2-7-4/h2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEMTZDTAHQBER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromothiazole-5-carbonitrile |
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